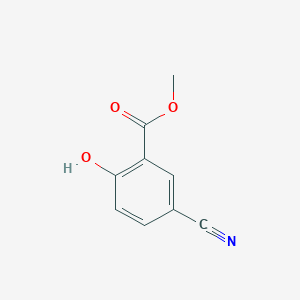
Methyl 5-cyano-2-hydroxybenzoate
Vue d'ensemble
Description
“Methyl 5-cyano-2-hydroxybenzoate” is a chemical compound with the CAS Number: 84437-12-7 . It has a molecular weight of 177.16 and its IUPAC name is methyl 5-cyano-2-hydroxybenzoate .
Synthesis Analysis
The synthesis of “Methyl 5-cyano-2-hydroxybenzoate” involves the reaction of methyl-5-bromosalicylate with CUCN in dry DMF . The reaction mixture is heated to 140°C with stirring under N2 for 20 hours . The product is then extracted with EtOAc, dried, and concentrated to give the crude product . The crude product is treated with 10% chloroform in PetEther, and the solid is filtered off . The solid is further washed with 3% EtOAc in PetEther and dried to give the title compound .Molecular Structure Analysis
The molecular formula of “Methyl 5-cyano-2-hydroxybenzoate” is C9H7NO3 . It contains a total of 20 bonds; 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitrile (aromatic) .Physical And Chemical Properties Analysis
“Methyl 5-cyano-2-hydroxybenzoate” is a solid with a melting point of 148 - 151°C . It has a molar refractivity of 44.46 . Its water solubility is calculated to be 0.468 mg/ml . The compound is also predicted to have high GI absorption .Applications De Recherche Scientifique
1. Structural Analysis and Theoretical Studies
Methyl 4-hydroxybenzoate, a close analogue of Methyl 5-cyano-2-hydroxybenzoate, has been extensively studied for its structural and theoretical properties. The study conducted by Sharfalddin et al. (2020) involved an in-depth analysis of the crystal structure of methyl 4-hydroxybenzoate, which is used as a cosmetic, drug, and food preservative. The researchers utilized X-ray crystallography and Hirshfeld surface analysis to understand the intermolecular interactions and crystal packing of the compound. Additionally, computational calculations using Hartree Fock and Density Functional Theory provided insights into its pharmaceutical activities based on its chemical quantum parameters (Sharfalddin et al., 2020).
2. Pharmaceutical Synthesis
Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, another variant, was designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders, including cancer. Kucerovy et al. (1997) described an efficient large-scale synthesis process for this compound, highlighting its significance in pharmaceutical applications. The synthesis involved a six-step process starting with commercially available compounds, showcasing the chemical's potential in therapeutic contexts (Kucerovy et al., 1997).
3. Photostabilization and Environmental Impact
The study by Soltermann et al. (1995) investigated the role of methyl salicylate, related to methyl hydroxybenzoates, in generating and quenching singlet molecular oxygen. This research has implications in understanding the photostabilization properties of these compounds and their potential environmental impacts, especially in photoprotected materials (Soltermann et al., 1995).
4. Photodegradation in Environmental Contexts
Gmurek et al. (2015) focused on the photodegradation of parabens, a group that includes methyl hydroxybenzoates, under ultraviolet C light. The study provides valuable information on the environmental fate of these compounds, especially in terms of their degradation pathways and by-products in aquatic environments (Gmurek et al., 2015).
Safety And Hazards
“Methyl 5-cyano-2-hydroxybenzoate” is classified with the signal word "Warning" . Hazard statements associated with this compound include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
methyl 5-cyano-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLGGSGBOQGUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442022 | |
| Record name | Methyl 5-cyano-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-hydroxybenzoate | |
CAS RN |
84437-12-7 | |
| Record name | Methyl 5-cyano-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84437-12-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

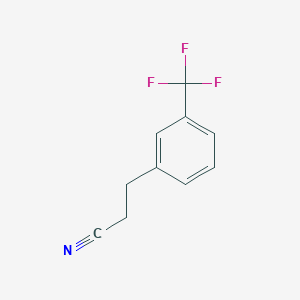
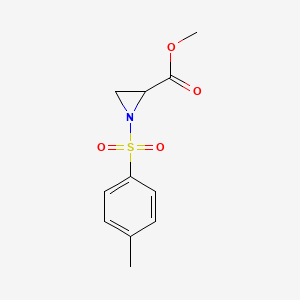
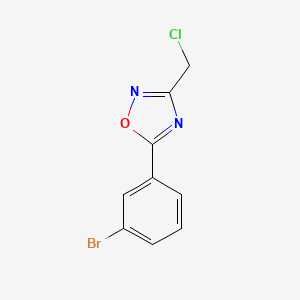
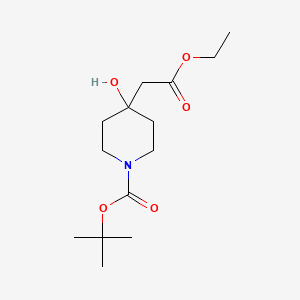
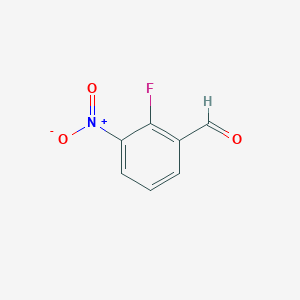
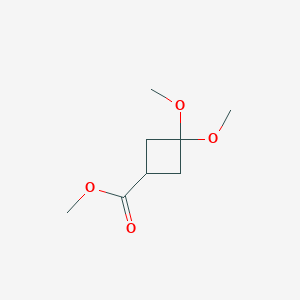
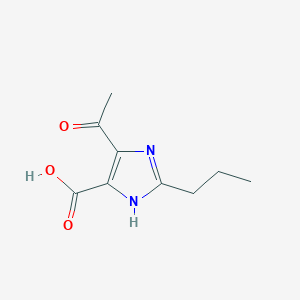
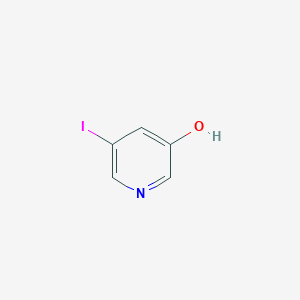
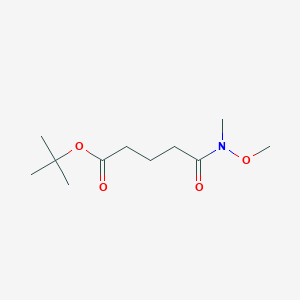
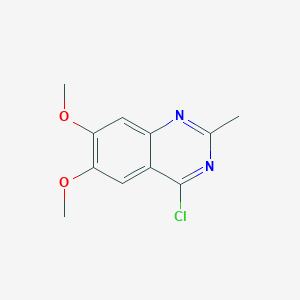
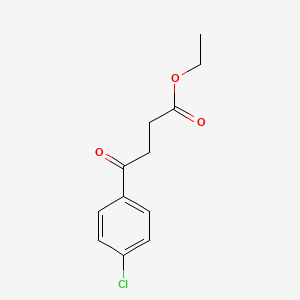
![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)
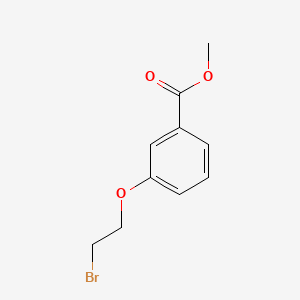
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)